molecular formula C10H15NO2 B1442027 3-Amino-1-(2-methoxyphenyl)propan-1-ol CAS No. 42432-86-0

3-Amino-1-(2-methoxyphenyl)propan-1-ol

Cat. No.: B1442027
CAS No.: 42432-86-0
M. Wt: 181.23 g/mol
InChI Key: MBEOHFGQMAYWDP-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is an organic compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 . This indicates the presence of a methoxy group (-OCH3) and an amino group (-NH2) in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The compound has a molecular weight of 181.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOHFGQMAYWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-1-(2-methoxy-phenyl)-propan-1-ol was prepared by the same procedure as 3-amino-1-(2-fluoro-phenyl)-propan-1-ol without adding methanol in the acidification step in example 6. 1H NMR (DMSO-d6) δ 7.45-7.19 (m, 1H), 7.11-7.08 (m, 3H), 6.48 (s, 2H), 6.40 (t, J=7.1 Hz, 1H), 5.10 (d, J=4.7 Hz, 1H), 4.83-4.75 (m, 1H), 3.05-2.95 (m, 2H), 2.25 (s, 3H), 1.81-1.62 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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